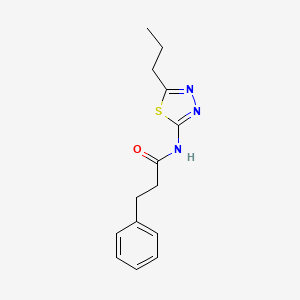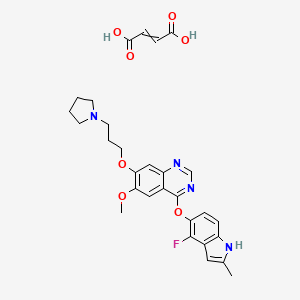
Butenedioic acid; cediranib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cediranib maleate is a highly potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. It is being developed as an oral therapy for the treatment of various cancers, including liver cancer, advanced non-small cell lung cancer, and advanced colorectal cancer . The compound is known for its ability to inhibit all three VEGF receptors, making it a promising candidate for anti-cancer therapies .
Vorbereitungsmethoden
The synthesis of Cediranib maleate involves several steps, including the formation of the indole-ether quinazoline core. The synthetic route typically includes the following steps:
Formation of the Indole Core: This involves the reaction of a substituted aniline with an appropriate aldehyde to form the indole ring.
Etherification: The indole core is then etherified with a substituted quinazoline to form the indole-ether quinazoline structure.
Maleate Formation: The final step involves the formation of the maleate salt by reacting the indole-ether quinazoline with maleic acid
Analyse Chemischer Reaktionen
Cediranib maleate undergoes various chemical reactions, including:
Oxidation: Cediranib can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Cediranib can undergo substitution reactions, particularly at the indole and quinazoline rings. .
Wissenschaftliche Forschungsanwendungen
Cediranib maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying VEGF receptor inhibition and its effects on angiogenesis.
Biology: Cediranib is used in biological studies to understand its effects on cell proliferation, apoptosis, and angiogenesis.
Medicine: The primary application of Cediranib is in the treatment of various cancers. .
Industry: Cediranib is used in the pharmaceutical industry for the development of anti-cancer drugs
Wirkmechanismus
Cediranib maleate exerts its effects by inhibiting the VEGF receptor tyrosine kinases. By forming a blockade at the VEGF receptors, Cediranib limits the growth of new blood vessels, which are essential for supporting tumor growth. This inhibition leads to a reduction in blood supply to the tumor cells, causing them to become starved for nutrients, thereby slowing or halting their growth .
Vergleich Mit ähnlichen Verbindungen
Cediranib maleate is unique in its ability to inhibit all three VEGF receptors. Similar compounds include:
Bevacizumab: Another VEGF inhibitor, but it is a monoclonal antibody rather than a small molecule inhibitor.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets VEGF receptors but has a broader range of targets.
Sorafenib: Another multi-targeted kinase inhibitor that targets VEGF receptors among others
Cediranib’s uniqueness lies in its high potency and selectivity for VEGF receptors, making it a promising candidate for targeted cancer therapy .
Eigenschaften
IUPAC Name |
but-2-enedioic acid;4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O3.C4H4O4/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30;5-3(6)1-2-4(7)8/h6-7,12-15,29H,3-5,8-11H2,1-2H3;1-2H,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMGHBVACUJCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31FN4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
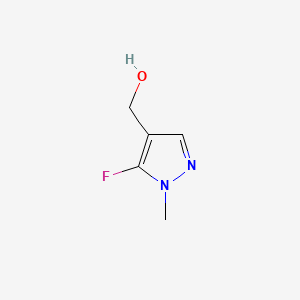
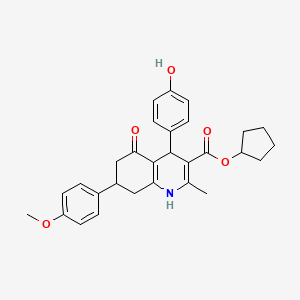

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12465986.png)
![N-[5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B12465990.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-{[4-(4-tert-butylphenoxy)phenyl]amino}-4-oxobutanoate](/img/structure/B12465994.png)
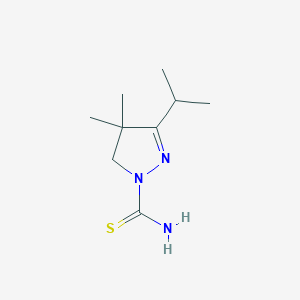
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B12466008.png)
![N-(4-chloro-2-hydroxyphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466011.png)
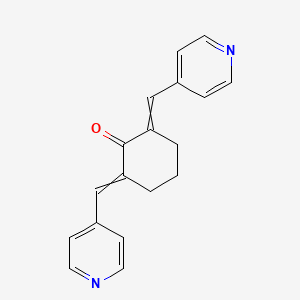
![4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[2-(phenylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B12466019.png)
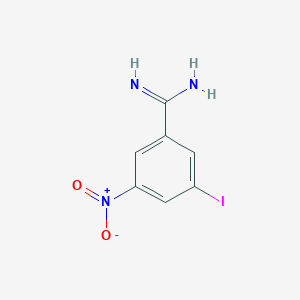
![N-(4-bromo-2,3-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466024.png)
